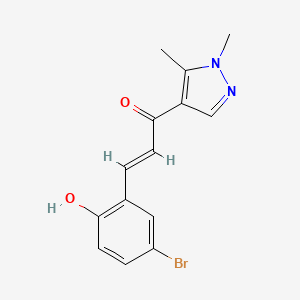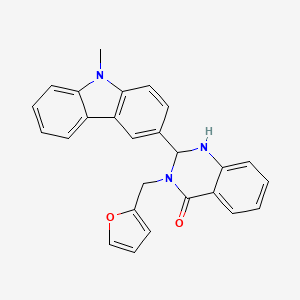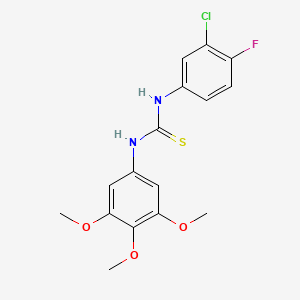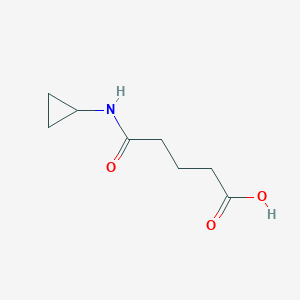![molecular formula C19H21FN4OS B10956991 (2Z)-3-cyclohexyl-2-{[1-(3-fluorobenzyl)-1H-pyrazol-4-yl]imino}-1,3-thiazolidin-4-one](/img/structure/B10956991.png)
(2Z)-3-cyclohexyl-2-{[1-(3-fluorobenzyl)-1H-pyrazol-4-yl]imino}-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-CYCLOHEXYL-2-{[1-(3-FLUOROBENZYL)-1H-PYRAZOL-4-YL]IMINO}-1,3-THIAZOLAN-4-ONE is a heterocyclic compound that features a thiazolidinone core. This compound is of interest due to its potential biological activities and applications in medicinal chemistry. The presence of the fluorobenzyl and pyrazolyl groups contributes to its unique chemical properties and potential pharmacological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-CYCLOHEXYL-2-{[1-(3-FLUOROBENZYL)-1H-PYRAZOL-4-YL]IMINO}-1,3-THIAZOLAN-4-ONE typically involves the following steps:
Formation of the Thiazolidinone Core: This can be achieved through the cyclization of appropriate thioamide and α-halo ketone precursors under basic conditions.
Introduction of the Pyrazolyl Group: The pyrazolyl group can be introduced via a condensation reaction between a hydrazine derivative and a 1,3-diketone.
Attachment of the Fluorobenzyl Group: The fluorobenzyl group can be attached through a nucleophilic substitution reaction using a suitable fluorobenzyl halide.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone core, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imine group, converting it to an amine.
Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be employed in substitution reactions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: The compound can be explored for its potential as an anti-inflammatory, antimicrobial, or anticancer agent.
Biological Studies: It can be used as a probe to study enzyme interactions and receptor binding.
Industrial Applications: The compound may serve as an intermediate in the synthesis of more complex molecules with pharmaceutical relevance.
Mechanism of Action
The mechanism of action of 3-CYCLOHEXYL-2-{[1-(3-FLUOROBENZYL)-1H-PYRAZOL-4-YL]IMINO}-1,3-THIAZOLAN-4-ONE involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It may act as an agonist or antagonist at specific receptors, modulating signal transduction pathways.
Pathways Involved: The exact pathways would depend on the biological context, but could include inflammatory pathways, cell cycle regulation, and apoptosis.
Comparison with Similar Compounds
Thiazolidinones: Compounds with a similar thiazolidinone core, such as 2,4-thiazolidinedione derivatives.
Pyrazolyl Derivatives: Compounds containing the pyrazolyl group, such as 1-phenyl-3-(4-fluorophenyl)-1H-pyrazole.
Fluorobenzyl Compounds: Compounds with a fluorobenzyl moiety, such as 4-fluorobenzylamine.
Uniqueness: 3-CYCLOHEXYL-2-{[1-(3-FLUOROBENZYL)-1H-PYRAZOL-4-YL]IMINO}-1,3-THIAZOLAN-4-ONE is unique due to the combination of its structural features, which confer distinct chemical and biological properties. The presence of the cyclohexyl group adds steric bulk, potentially influencing its binding interactions and pharmacokinetics.
Properties
Molecular Formula |
C19H21FN4OS |
|---|---|
Molecular Weight |
372.5 g/mol |
IUPAC Name |
3-cyclohexyl-2-[1-[(3-fluorophenyl)methyl]pyrazol-4-yl]imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H21FN4OS/c20-15-6-4-5-14(9-15)11-23-12-16(10-21-23)22-19-24(18(25)13-26-19)17-7-2-1-3-8-17/h4-6,9-10,12,17H,1-3,7-8,11,13H2 |
InChI Key |
DPTDSLHHSQFYRD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2C(=O)CSC2=NC3=CN(N=C3)CC4=CC(=CC=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5Z)-2-(4-bromoanilino)-5-[(4-ethoxy-3-methylphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B10956909.png)
![(1-butyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)[4-(phenylsulfonyl)piperazin-1-yl]methanone](/img/structure/B10956914.png)
![(2E)-3-(1-methyl-1H-pyrazol-5-yl)-2-[4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B10956918.png)
![N'-[(E)-(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide](/img/structure/B10956919.png)


![(1Z)-2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N'-{[(4-methoxyphenyl)carbonyl]oxy}ethanimidamide](/img/structure/B10956930.png)
![[(4-bromo-1-ethyl-1H-pyrazol-5-yl)methylidene]propanedinitrile](/img/structure/B10956931.png)

![3-[(4-bromophenoxy)methyl]-N'-[(E)-(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]benzohydrazide](/img/structure/B10956951.png)
![4-Bromo-1-methyl-N-[2-methyl-4-oxo-6-propylthieno[2,3-D]pyrimidin-3(4H)-YL]-1H-pyrazole-3-carboxamide](/img/structure/B10956966.png)
![1,3,6-trimethyl-N'-[(2Z)-1-(1H-pyrazol-1-yl)propan-2-ylidene]-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B10956973.png)

![4-Chloro-N-(2-{2-[(E)-1-(2,6-dichlorophenyl)methylidene]hydrazino}-2-oxoethyl)-1-benzenesulfonamide](/img/structure/B10956982.png)
